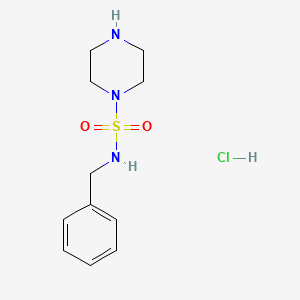

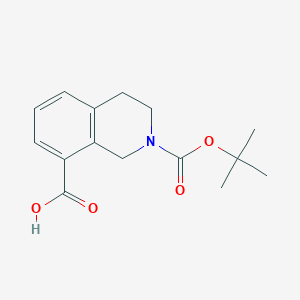

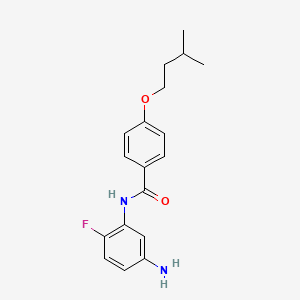

N-benzyloxetan-3-amine

Übersicht

Beschreibung

N-benzyloxetan-3-amine is a chemical compound with the CAS number 1015937-48-0 . It has a molecular weight of 163.22 and is typically stored at temperatures around 4°C . The compound is usually in a liquid form .

Physical And Chemical Properties Analysis

N-benzyloxetan-3-amine has a molecular weight of 163.22 . It is typically in a liquid form and is stored at temperatures around 4°C .Wissenschaftliche Forschungsanwendungen

Photoredox Catalysis in Amination

Research by Romero et al. (2015) explored a photoredox-based catalyst system for site-selective amination of various aromatic compounds. This method is significant in pharmaceutical research for creating bioactive compounds by transforming C-H into C-N bonds using visible light and oxygen (Romero et al., 2015).

Reductive Aminations

Murugesan et al. (2020) highlighted the value of catalytic reductive aminations using molecular hydrogen for the sustainable production of different amines. This process is crucial in synthesizing pharmaceuticals, agrochemicals, and biomolecules, and involves coupling carbonyl compounds with ammonia or amines (Murugesan et al., 2020).

C-H Bond Functionalization

The study by Xue et al. (2013) presented a metal-free approach for direct C-N bond formation through sp(3) C-H activation. This method, applicable to primary and secondary benzylic C-H substrates, produces mono-amination products efficiently (Xue et al., 2013).

Synthesis of Benzoxazines

Sun et al. (2015) investigated the reactivity and reaction mechanism of amines with bis-benzoxazine monomers, finding that rapid curing occurs upon heating. This process is beneficial for improving thermosetting resins in chemical structure, material properties, and processability (Sun et al., 2015).

Electro-oxidative Amination

Wu et al. (2017) developed a method for electrooxidative C(sp3)–H amination via oxidative cross-coupling under metal- and oxidant-free conditions. This method demonstrates compatibility with various amines, providing a new approach to functionalize C-H bonds adjacent to different atoms (Wu et al., 2017).

N-benzyloxycarbonylation

Gawande et al. (2007) achieved chemoselective N-benzyloxycarbonylation of amines using silica–sulfuric acid under solvent-free conditions. This method, applicable to various primary and secondary amines, offers a facile approach for the protection of amines (Gawande et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGHRPVYBGSMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)